2-(3-Iodophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)piperidine is an organic compound that features a piperidine ring substituted with an iodophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)piperidine typically involves the iodination of phenylpiperidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of readily available and inexpensive starting materials, such as 4-chloronitrobenzene and piperidine, can make the process cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Iodophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as sodium chlorite for oxidation reactions.
Reducing Agents: Such as hydrogen gas for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce piperidinones .
Scientific Research Applications
2-(3-Iodophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)piperidine involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting gene expression and cellular processes . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Piperidine: A basic structure that forms the backbone of many pharmaceuticals.
Piperidinones: Oxidized derivatives of piperidine with different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: 2-(3-Iodophenyl)piperidine is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
Molecular Formula |
C11H14IN |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-(3-iodophenyl)piperidine |
InChI |
InChI=1S/C11H14IN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
PYJGNOJFRGJSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.